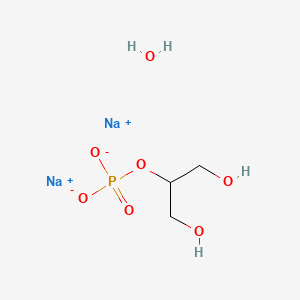

β-甘油磷酸二钠盐水合物

描述

Beta-Glycerophosphate disodium salt hydrate: is a versatile compound widely used in various research domains, including cell biology, biochemical research, and metabolomics. It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor. This compound is extensively utilized in chitosan hydrogel formulations for drug delivery research and serves as a phosphate source for cell growth and recombinant protein production .

科学研究应用

Chemistry: Beta-Glycerophosphate disodium salt hydrate is used as a phosphate donor in various chemical reactions and as a buffer component in biochemical assays .

Biology: In cell biology, it plays a crucial role as a phosphate group donor in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells. It also promotes bone matrix mineralization when delivered to osteoblasts .

Medicine: The compound is used in drug delivery research, particularly in chitosan hydrogel formulations. It serves as a phosphate source for cell growth and recombinant protein production, offering advantages in media formulations by reducing precipitation at higher pH levels .

Industry: Beta-Glycerophosphate disodium salt hydrate finds applications in micro-arc oxidation electrolyte solutions, contributing to the creation of photocatalytic coatings .

作用机制

Target of Action

Beta-Glycerophosphate disodium salt hydrate, also known as disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate, primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . This compound is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor .

Mode of Action

Beta-Glycerophosphate disodium salt hydrate acts as a phosphate group donor in various biological processes . It interacts with its targets, the protein phosphatases, by donating a phosphate group . This interaction leads to the inhibition of the phosphatase activity, thereby affecting the phosphorylation state of various proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by beta-Glycerophosphate disodium salt hydrate is the matrix mineralization pathway . This compound accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . It provides a crucial source of phosphate ions, which are essential for these mineralization processes .

Pharmacokinetics

The pharmacokinetics of beta-Glycerophosphate disodium salt hydrate involves its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The molecular and cellular effects of the action of beta-Glycerophosphate disodium salt hydrate are primarily observed in the process of calcification . It accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . This results in the deposition of minerals in these cells, contributing to their structural integrity and function .

生化分析

Biochemical Properties

Beta-Glycerophosphate disodium salt hydrate: plays a crucial role in biochemical reactions by acting as a phosphate group donor. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with serine-threonine phosphatases, where it functions as an inhibitor. This inhibition is essential in kinase reaction buffers, providing broad-spectrum inhibition. Additionally, it is used in culture media for mesenchymal stem cell differentiation to osteoblast-type cells, where it donates phosphate groups necessary for bone matrix mineralization .

Cellular Effects

Beta-Glycerophosphate disodium salt hydrate: has significant effects on various cell types and cellular processes. In osteoblasts, it promotes bone matrix mineralization by providing a crucial source of phosphate ions. In vascular smooth muscle cells, it accelerates calcification, contributing to matrix mineralization studies. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by acting as a phosphate donor .

Molecular Mechanism

The molecular mechanism of beta-Glycerophosphate disodium salt hydrate involves its role as a phosphate donor and serine-threonine phosphatase inhibitor. It binds to the active site of phosphatases, preventing the dephosphorylation of target proteins. This inhibition leads to the activation of various signaling pathways and changes in gene expression. Additionally, its role as a phosphate donor is crucial in matrix mineralization, where it provides the necessary phosphate ions for the formation of hydroxyapatite crystals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Glycerophosphate disodium salt hydrate change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its ability to promote bone matrix mineralization and calcification in vascular smooth muscle cells. Its stability and effectiveness can be influenced by factors such as temperature, pH, and storage conditions .

Dosage Effects in Animal Models

The effects of beta-Glycerophosphate disodium salt hydrate vary with different dosages in animal models. At lower doses, it effectively promotes bone matrix mineralization and calcification without causing adverse effects. At higher doses, it can lead to toxic effects, including hyperphosphatemia and ectopic calcification. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

Beta-Glycerophosphate disodium salt hydrate: is involved in several metabolic pathways, primarily those related to phosphate metabolism. It interacts with enzymes such as alkaline phosphatase, which hydrolyzes the compound to release phosphate ions. These ions are then utilized in various biochemical processes, including the formation of hydroxyapatite in bone tissue. The compound’s role as a phosphate donor also affects metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, beta-Glycerophosphate disodium salt hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and extracellular matrix, where it exerts its effects on matrix mineralization and cellular metabolism .

Subcellular Localization

The subcellular localization of beta-Glycerophosphate disodium salt hydrate is critical for its activity and function. It is primarily localized in the cytoplasm and extracellular matrix, where it provides phosphate ions for matrix mineralization. Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its effectiveness in promoting bone matrix mineralization and calcification .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Glycerophosphate disodium salt hydrate is synthesized through the phosphorylation of glycerol. The reaction typically involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction is carried out in an alkaline medium, usually with sodium hydroxide (NaOH), to facilitate the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product’s formation .

Industrial Production Methods: In industrial settings, the production of beta-Glycerophosphate disodium salt hydrate involves large-scale chemical synthesis using similar principles as the laboratory synthesis. The process includes the phosphorylation of glycerol followed by neutralization with sodium hydroxide. The product is then purified through crystallization and drying to obtain the hydrate form .

化学反应分析

Types of Reactions: Beta-Glycerophosphate disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glycerophosphoric acid.

Reduction: It can be reduced to glycerol and phosphoric acid.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific pH conditions to proceed.

Major Products:

Oxidation: Glycerophosphoric acid.

Reduction: Glycerol and phosphoric acid.

Substitution: Various substituted glycerophosphate derivatives.

相似化合物的比较

- Glycerophosphoric acid disodium salt hydrate (alpha and beta mixture)

- Beta-Glycerophosphate disodium salt pentahydrate

- Disodium beta-glycerol phosphate pentahydrate

- Glycerol-2-phosphate

Comparison: Beta-Glycerophosphate disodium salt hydrate is unique due to its high purity and specific hydration state, making it suitable for various research applications. Compared to other similar compounds, it offers advantages in terms of solubility, stability, and effectiveness as a phosphate donor and phosphatase inhibitor .

属性

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPZSVKNEIIIDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |

| Record name | Disodium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

819-83-0, 154804-51-0 | |

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium β-glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of beta-glycerophosphate disodium salt hydrate in osteogenic differentiation of mesenchymal stem cells?

A1: Beta-glycerophosphate disodium salt hydrate is a commonly used component in osteogenic differentiation media. While not directly involved in gene expression or cell signaling, it acts as a source of phosphate ions. [, ] These ions are essential for the formation of hydroxyapatite, the primary mineral component of bone. [, ] As mesenchymal stem cells differentiate into osteoblasts, they deposit hydroxyapatite, and the presence of beta-glycerophosphate disodium salt hydrate in the media supports this mineralization process.

Q2: How does the presence of beta-glycerophosphate disodium salt hydrate in the osteogenic medium affect the activity of alkaline phosphatase (ALP), a marker of osteoblast activity?

A2: The research articles observed a significant increase in ALP activity in osteogenic media containing beta-glycerophosphate disodium salt hydrate at 7 and 14 days of culture compared to the control group. [] This suggests that the presence of beta-glycerophosphate disodium salt hydrate, by supplying phosphate ions for mineralization, promotes osteoblast differentiation and activity. The subsequent decrease in ALP activity at day 21 could be attributed to various factors requiring further investigation, such as depletion of other media components or changes in cellular metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)